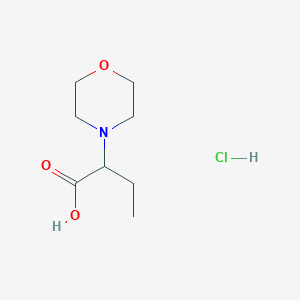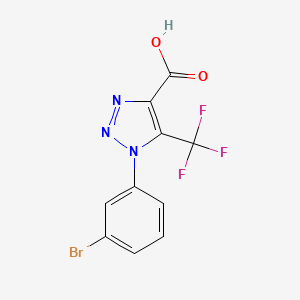
1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It has a bromophenyl group, a trifluoromethyl group, and a carboxylic acid group attached to the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a bromophenyl compound with a trifluoromethyl compound in the presence of a base to form the triazole ring, followed by the introduction of the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered triazole ring, with the bromophenyl, trifluoromethyl, and carboxylic acid groups attached to different carbon atoms in the ring .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromophenyl, trifluoromethyl, and carboxylic acid groups. For example, the bromophenyl group would likely make the compound relatively heavy and nonpolar, while the carboxylic acid group would make it acidic .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: The synthesis of various 1-aryl 1,2,3-triazoles, including compounds similar to 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, has been explored. These compounds are synthesized and characterized through methods like nitration and bromination, demonstrating the potential to modify and create diverse chemical structures in this class (Khadem, Mansour, & Meshreki, 1968).
Antimicrobial and Antifungal Properties
Antimicrobial Activity
Some 1,2,3-triazole derivatives have shown promising antimicrobial activities. The synthesis and characterization of substituted 1,2,3-triazoles indicate their potential in antimicrobial research, with studies revealing their activity against various microbial strains (Holla et al., 2005).
Antifungal Properties
In addition to antimicrobial effects, certain 1,2,3-triazole derivatives, including those with bromophenyl groups, have been synthesized and evaluated for their antifungal activity. These findings suggest a potential use in developing new antifungal agents (Zhao et al., 2012).
Structural and Chemical Properties
- Crystal Structure Analysis: The crystal structure and properties of various 1,2,3-triazole derivatives, similar to the compound , have been studied using techniques like X-ray crystallography, NMR, and IR. These studies provide insights into the molecular configuration and potential applications in material science (Wang & Dong, 2009).
Application in Drug Synthesis
- Peptidomimetics and Biologically Active Compounds: The 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, serves as a suitable candidate for creating collections of peptidomimetics or biologically active compounds. This indicates the potential of this compound in the synthesis of diverse bioactive molecules (Ferrini et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-2-1-3-6(4-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOKYLFKYFWJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


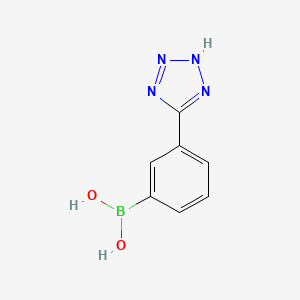
![N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1530980.png)
![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530982.png)


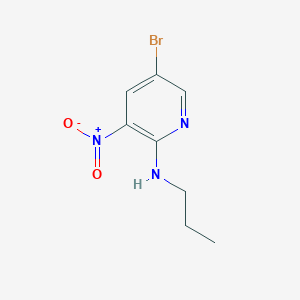
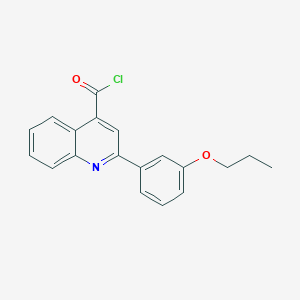
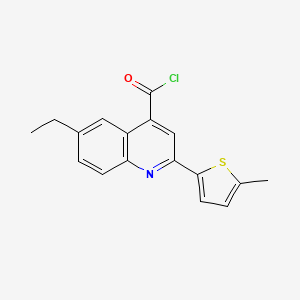
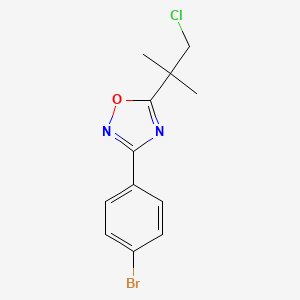
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)
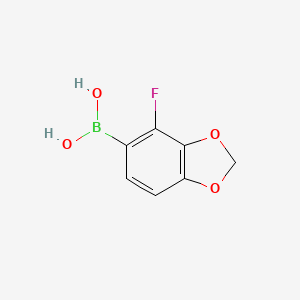
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
